molecular formula C13H18FNO3 B2774429 Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate CAS No. 2248336-68-5

Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate

Cat. No.: B2774429
CAS No.: 2248336-68-5
M. Wt: 255.289
InChI Key: GCRPDHISMLOXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, an ethoxy group, and a fluorine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate typically involves the esterification of 2-amino-5-ethoxy-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated benzoates on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Fluorinated benzoates are known to have enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.

Comparison with Similar Compounds

  • Tert-butyl 5-amino-2-fluorobenzoate
  • Tert-butyl 4-amino-2-fluorobenzoate
  • Ethyl 2-amino-5-fluorobenzoate

Comparison: Tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate is unique due to the presence of both an ethoxy group and a fluorine atom on the benzoate core. This combination of functional groups imparts distinct chemical and physical properties to the compound, such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-amino-5-ethoxy-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-5-17-11-6-8(10(15)7-9(11)14)12(16)18-13(2,3)4/h6-7H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRPDHISMLOXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC(C)(C)C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.